N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide

Description

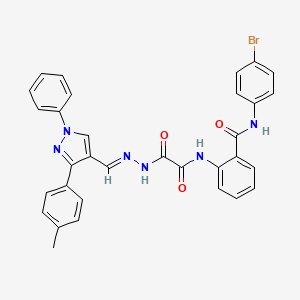

This compound features a benzamide core substituted with a 4-bromophenyl group, linked via an acetamide bridge to a hydrazinylidene moiety. The hydrazinylidene group is further conjugated to a pyrazole ring bearing phenyl and p-tolyl substituents. This structural complexity confers unique physicochemical properties, such as distinct hydrogen-bonding capabilities (due to the amide and hydrazine groups) and steric bulk from the aromatic rings. Its synthesis likely involves multi-step condensation reactions, as seen in analogous hydrazinyl-acetamide derivatives .

Properties

CAS No. |

882046-73-3 |

|---|---|

Molecular Formula |

C32H25BrN6O3 |

Molecular Weight |

621.5 g/mol |

IUPAC Name |

N-[2-[(4-bromophenyl)carbamoyl]phenyl]-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide |

InChI |

InChI=1S/C32H25BrN6O3/c1-21-11-13-22(14-12-21)29-23(20-39(38-29)26-7-3-2-4-8-26)19-34-37-32(42)31(41)36-28-10-6-5-9-27(28)30(40)35-25-17-15-24(33)16-18-25/h2-20H,1H3,(H,35,40)(H,36,41)(H,37,42)/b34-19+ |

InChI Key |

AQONTGQYUXSQHB-ALQBTCKLSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-bromophenylamine and 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde. These intermediates are then subjected to condensation reactions, followed by acylation and hydrazone formation under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states of the functional groups.

Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-(4-Methoxyphenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazinyl)acetamide ()

- The propoxyphenyl substituent on the pyrazole introduces greater conformational flexibility compared to the p-tolyl group.

- Impact : Reduced halogen bonding interactions but enhanced π-π stacking due to the methoxy group.

b. 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()

- Key Differences : Simpler structure lacking the hydrazinyl-pyrazole moiety. The pyrazine ring introduces additional hydrogen-bonding sites (N atoms).

- Impact : Lower molecular weight and fewer steric constraints may enhance diffusion across biological membranes.

c. 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Key Differences: Dichlorophenyl and dihydro-pyrazole substituents. The dihydro-pyrazole ring adopts a non-planar conformation, altering molecular packing.

Physicochemical Properties

*Estimated based on analogues in .

Spectroscopic and Crystallographic Insights

- IR Spectroscopy : The title compound’s carbonyl stretches (amide C=O) align with analogues (~1660–1680 cm⁻¹) . The absence of ν(S-H) in hydrazine derivatives (cf. ) confirms tautomeric stability.

- NMR Trends : Chemical shifts for aromatic protons in the 4-bromophenyl group (~7.3–7.6 ppm) and pyrazole protons (~8.0–8.5 ppm) are consistent with analogues like those in .

- Crystal Packing : Pyrazole and benzamide rings in the title compound likely form dihedral angles >50°, similar to (48.45°–56.33°). Hydrogen-bonding networks (e.g., N–H···O) may generate R₂²(10) motifs, as observed in acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.